Compound Description: This compound exhibited potent inhibition of vascular endothelial growth factor receptor 1 (VEGFR1) with an IC50 value of 2.5 μM. [] It also demonstrated anti-angiogenic activity by inhibiting VEGF-induced human umbilical vein endothelial cell (HUVEC) migration. [] Furthermore, it showed inhibitory effects on P-glycoprotein (P-gp) efflux pumps (MDR1, ABCB1), with EC50 values ranging from 35 to 74 μM. [] When combined with doxorubicin, it significantly enhanced the anticancer activity of doxorubicin in human colorectal carcinoma LS180 cells. [] This was evident in the improved IC50 of doxorubicin, increased caspase-3 activity, and a significant reduction in colony formation ability of LS180 cells. []
Compound Description: OSI-930 is a potent inhibitor of c-kit and VEGFR2, currently undergoing phase I clinical trials in patients with advanced solid tumors. [] It also inhibits P-gp efflux pumps (MDR1, ABCB1) with EC50 values in the range of 35-74 μM. [] Combining OSI-930 with doxorubicin significantly enhanced doxorubicin's anticancer activity in human colorectal carcinoma LS180 cells. []
Relevance: OSI-930 shares a similar core structure with N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]quinoline-2-carboxamide, featuring a thiophene-2-carboxamide moiety. [] Both compounds differ in their substituents, with OSI-930 incorporating a quinoline ring and a trifluoromethoxyphenyl group. The structural similarities and shared biological activity as P-gp efflux pump inhibitors suggest that exploring variations in substituents on the thiophene-2-carboxamide scaffold could be a promising strategy for developing novel anticancer agents.
Compound Description: These compounds were synthesized and evaluated for their cytotoxic activity against the breast cancer cell line MCF7. [] Some derivatives, particularly those with electron-donating substituents on the phenyl ring, exhibited higher activity compared to doxorubicin. []
Relevance: This class of compounds, while structurally distinct from N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]quinoline-2-carboxamide, highlights the importance of the quinoline moiety for anticancer activity. [] The varying cytotoxic effects observed with different substituents emphasize the potential for modifying the substituents on the quinoline ring in N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]quinoline-2-carboxamide to optimize its anticancer properties.
Compound Description: Identified through a multi-step virtual screening protocol, this compound demonstrated non-acidic inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1), exhibiting an IC50 value of 1.2 μM. []
Relevance: Compound 6, while structurally distinct from N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]quinoline-2-carboxamide, highlights the potential of incorporating sulfamoyl moieties in drug design for targeting enzymes like mPGES-1. [] This suggests that exploring modifications to the sulfamoyl group in N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]quinoline-2-carboxamide might offer a strategy for modulating its activity or potentially expanding its target profile.
Compound Description: This compound emerged as a promising non-acidic mPGES-1 inhibitor through a virtual screening approach, exhibiting an IC50 value of 1.3 μM. [] Structural optimization of Compound 8 yielded derivatives with improved inhibitory activity, achieving IC50 values ranging from 0.3 to 0.6 μM. []
Relevance: Compound 8 shares a key structural feature with N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]quinoline-2-carboxamide: the presence of a benzothiazole ring system connected to a sulfamoyl group. [] This structural similarity, along with the demonstrated biological activity as an mPGES-1 inhibitor, highlights the relevance of the benzothiazole-sulfamoyl motif in medicinal chemistry. Furthermore, the successful optimization of Compound 8 underscores the potential of fine-tuning the structure of N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]quinoline-2-carboxamide by introducing modifications around the benzothiazole and sulfamoyl groups to enhance its potency or explore its activity against mPGES-1.
Compound Description: This compound, specifically its Form I, is used in pharmaceutical compositions for treating CFTR-mediated diseases, including cystic fibrosis. []
Compound Description: This compound, in its substantially amorphous form, is a component of solid dispersions used in pharmaceutical compositions for treating CFTR-mediated diseases, including cystic fibrosis. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.